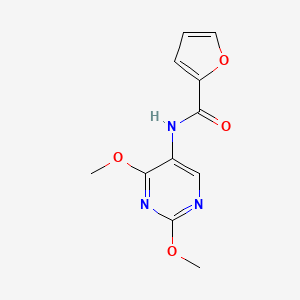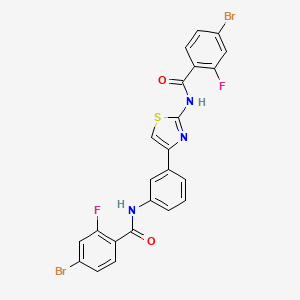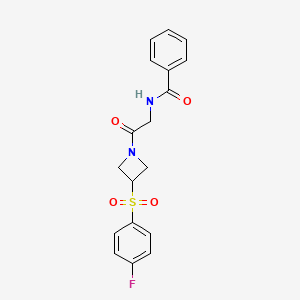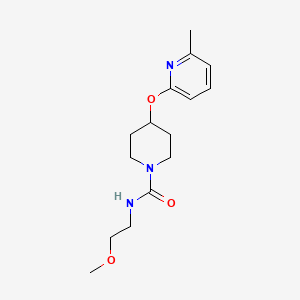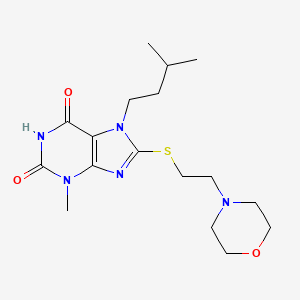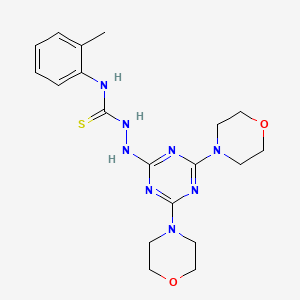
2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Usually, the description of a compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves the methods and steps used to synthesize the compound from its constituent elements or from other compounds.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound, including its geometry, conformation, and configuration.Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds or elements, including its reactivity, selectivity, and the conditions required for the reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as melting point, boiling point, solubility, density, molar mass, and chemical stability.Applications De Recherche Scientifique
Synthesis of Novel Macrocycles
The derivatization of triazine rings, including those with morpholine groups, has been explored for the spontaneous dimerization yielding macrocycles with potential for diverse applications. These macrocycles exhibit unique taco-like conformations and π–π stacking between triazine rings, suggesting their utility in materials science and molecular engineering (Yepremyan et al., 2018).
Antimicrobial and Anticancer Agents
Compounds with the triazine and hydrazinecarbothioamide motifs have been investigated for their biological activities. For instance, novel thiosemicarbazones derived from such structures have shown significant antibacterial and antioxidant activities, potentially offering new avenues for therapeutic development (Karaküçük-Iyidoğan et al., 2014). Additionally, triazine derivatives have been synthesized and evaluated for their anticancer activities, revealing promising inhibitory effects against various cancer cell lines, highlighting their potential as anticancer agents (Abd El-Fattah, 2020).
Corrosion Inhibition
Triazine derivatives have also been studied for their corrosion inhibition properties on mild steel in acidic environments. The presence of electron-donating functional groups in these compounds significantly enhances their inhibition efficiency, offering a potential strategy for protecting industrial materials against corrosion (Singh et al., 2018).
Detection Techniques
In the realm of detection, compounds incorporating triazine and hydrazinecarbothioamide structures have been developed as chemosensors with high selectivity and sensitivity for the detection of metal ions such as Hg2+ in vivo and in vitro. These chemosensors leverage hydrogen-induced emission (HIE) mechanisms for enhanced detection capabilities, illustrating their potential in environmental monitoring and bioimaging applications (Wei et al., 2020).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions needed when handling the compound.
Orientations Futures
This involves the potential applications and research directions for the compound.
Propriétés
IUPAC Name |
1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O2S/c1-14-4-2-3-5-15(14)20-19(30)25-24-16-21-17(26-6-10-28-11-7-26)23-18(22-16)27-8-12-29-13-9-27/h2-5H,6-13H2,1H3,(H2,20,25,30)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUFNUXOZZSWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

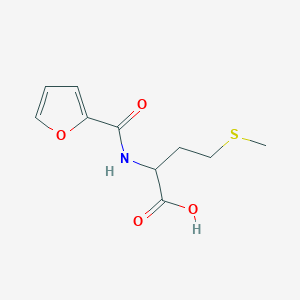
![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/no-structure.png)
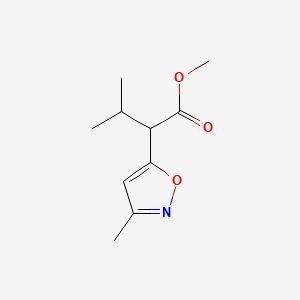
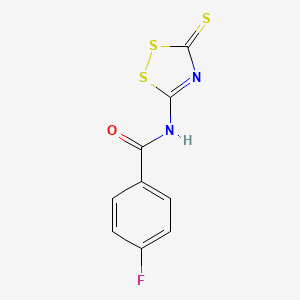
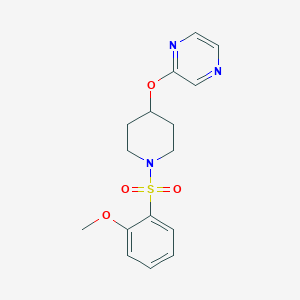
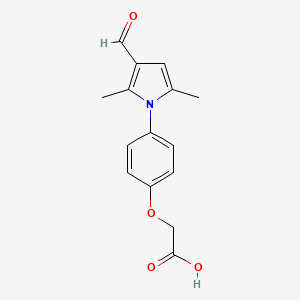
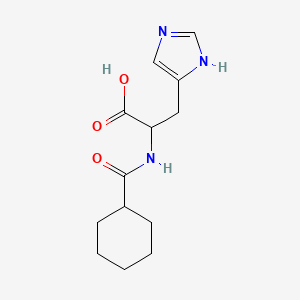
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2918481.png)
